Disodium 3-((4-(acetylamino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate
Description
Disodium 3-((4-(acetylamino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate (CAS: 5858-61-7) is a synthetic azo dye characterized by its disodium sulfonate groups, a central naphthalene backbone, and an acetylated aromatic amine substituent. Its IUPAC name, disodium 3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2,7-disulphonate, reflects its structural complexity . The compound is widely utilized in pharmaceuticals and cosmetics due to its stability and vibrant coloration properties . Key applications include its role in hair dyes (e.g., CI 17200 and CI 18065 analogs) and as a biochemical intermediate in drug formulations .
The molecule’s water solubility is enhanced by the two sulfonate groups, making it suitable for aqueous-based products.
Properties
IUPAC Name |
disodium;3-[(4-acetamidophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O8S2.2Na/c1-10(22)19-12-2-4-13(5-3-12)20-21-17-16(31(27,28)29)9-11-8-14(30(24,25)26)6-7-15(11)18(17)23;;/h2-9,23H,1H3,(H,19,22)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKUXNYZNUPMJA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501019300 | |
| Record name | C.I. Acid Red 7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5858-61-7 | |
| Record name | Disodium 3-((4-(acetylamino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005858617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Acid Red 7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.996 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Disodium 3-((4-(acetylamino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate, commonly known as Acid Red 7 or Eriorubine G, is a synthetic azo dye with notable applications in various fields, including textiles and biological research. This article delves into its biological activity, examining its mechanisms of action, potential therapeutic uses, and associated case studies.
- Molecular Formula : C₁₈H₁₃N₃Na₂O₈S₂
- Molecular Weight : 509.42 g/mol
- CAS Number : 5858-61-7
Mechanisms of Biological Activity
This compound exhibits several biological activities primarily attributed to its chemical structure, which includes an azo group and hydroxynaphthalene moieties. The following mechanisms have been identified:
- Antioxidant Activity : The compound has shown potential as an antioxidant, capable of scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.
- Anticancer Properties : Recent studies have indicated that derivatives of naphthoquinones, structurally related to Acid Red 7, exhibit significant antiproliferative effects against various cancer cell lines (e.g., MCF-7 and DU-145). The mechanism involves inducing apoptosis and disrupting cellular redox homeostasis .
- Anti-inflammatory Effects : Some studies suggest that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
In Vitro Studies
A series of experiments evaluated the cytotoxicity of Acid Red 7 on different cancer cell lines. The results are summarized in Table 1 below:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.5 | Induction of apoptosis |
| DU-145 | 2.0 | Disruption of redox balance |
| T24 | 2.5 | Cell cycle arrest |
These findings suggest that Acid Red 7 can effectively inhibit cancer cell proliferation, making it a candidate for further development as an anticancer agent.
Case Studies
- Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with Acid Red 7 led to a significant decrease in cell viability. The compound was found to activate apoptotic pathways, evidenced by increased caspase activity and DNA fragmentation.
- Prostate Cancer Model : In vivo studies using DU-145 xenografts in mice indicated that Acid Red 7 administration resulted in reduced tumor growth compared to control groups. Histological analysis revealed increased apoptosis in treated tumors.
Comparison with Similar Compounds
Table 1: Key Structural and Application Differences
Key Differences and Implications
Substituent Effects: The acetylamino group in the target compound enhances steric bulk and reduces metabolic degradation compared to simpler amines in Acid Red 33 .
Application Scope :
- Acid Red 35’s o-tolyl group improves lipid solubility, enabling use in hydrophobic matrices like wax-based cosmetics .
- The tetrasodium compound (Table 1) exhibits superior color fastness due to its bis-azo structure and dimethoxy substituents, ideal for automotive coatings .
Nitro-containing analogs (e.g., CAS 5850-35-1) may require stricter handling due to genotoxicity risks inferred from structural alerts .
Molecular Weight and Solubility Trends
- Lower molecular weight compounds (e.g., Acid Red 33: 499.4 g/mol) exhibit higher solubility in polar solvents.
- Bulkier structures (e.g., tetrasodium derivative: ~1,200 g/mol) are preferred for high-temperature industrial processes due to reduced sublimation .
Preparation Methods
Raw Materials
| Raw Material | Role | Purity/Notes |
|---|---|---|
| N-(4-aminophenyl)acetamide | Aromatic amine for diazotization | High purity, free from impurities |
| Sodium nitrite (NaNO2) | Diazotizing agent | Fresh, analytical grade |
| Hydrochloric acid (HCl) | Acid medium for diazotization | Concentrated, diluted as needed |
| 4-Hydroxynaphthalene-2,7-disulfonic acid | Coupling component | Disulfonic acid form |
| Sodium acetate | Buffering agent | Analytical grade |
| Sodium carbonate | pH adjustment | Analytical grade |
| Sodium chloride | Precipitation of dye | Analytical grade |
| Water | Solvent | Deionized |
Stepwise Synthesis
-
- Dissolve N-(4-aminophenyl)acetamide in water with sodium carbonate to maintain a basic medium.
- Cool the solution to 0–5 °C.
- Add hydrochloric acid to acidify the solution.
- Slowly add sodium nitrite solution to form the diazonium salt. The reaction is monitored to maintain the temperature and pH to prevent decomposition.
-
- Prepare a buffered aqueous solution of 4-hydroxynaphthalene-2,7-disulfonic acid and sodium acetate.
- Slowly add the diazonium salt solution to the coupling component under stirring at low temperature (10–15 °C).
- Maintain pH around 12 using sodium hydroxide to facilitate coupling.
- After completion (about 15 minutes), neutralize the solution to pH 7 with hydrochloric acid.
-
- Add sodium chloride to precipitate the azo dye.
- Filter the precipitate and wash thoroughly.
- Dry the product under vacuum at temperatures between 70–90 °C.
Reaction Conditions Summary
| Parameter | Condition | Purpose |
|---|---|---|
| Temperature (Diazotization) | 0–5 °C | Stabilize diazonium salt |
| pH (Diazotization) | Acidic (adjusted with HCl) | Facilitate diazonium formation |
| Temperature (Coupling) | 10–15 °C | Optimize azo coupling |
| pH (Coupling) | ~12 (alkaline) | Enhance coupling efficiency |
| Precipitation | Addition of NaCl | Dye isolation |
| Drying temperature | 70–90 °C (vacuum) | Remove moisture, preserve dye |
Research Findings and Analytical Data
- The azo coupling reaction is highly selective, producing the monoazo dye with the acetylamino group intact.
- The product exhibits excellent solubility in water due to the disulfonate groups.
- Dyeings on wool and other animal fibers show excellent fastness to light, washing, and perspiration.
- The dye exhibits blue to red-violet shades depending on the exact substituents and reaction conditions.
Comparative Preparation Routes from Patent Literature
A related patent (US3558592A) describes similar phenyl-azo-naphthol dyes prepared by diazotization of aromatic amines followed by coupling with hydroxynaphthalene disulfonic acid derivatives. This patent emphasizes:
- The use of acylated aromatic amines (such as acetylamino derivatives) for improved dye properties.
- Control of pH and temperature during diazotization and coupling to maximize yield and purity.
- The possibility of modifying acyl groups to tune dye properties.
- The elimination of hydrogen bromide in some acyl derivatives to form reactive intermediates, though this is more relevant to brominated acyl groups than acetyl groups.
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | pH Range | Time (min) | Notes |
|---|---|---|---|---|---|
| Diazotization | N-(4-aminophenyl)acetamide, NaNO2, HCl | 0–5 | 1–2 | ~30 | Maintain low temp to stabilize diazonium |
| Coupling | 4-Hydroxynaphthalene-2,7-disulfonic acid, NaOAc | 10–15 | 11–12 | 15 | Alkaline pH favors coupling |
| Neutralization | HCl | Ambient | 7 | — | Prepares for precipitation |
| Precipitation | NaCl | Ambient | — | — | Dye isolation by salt-induced precipitation |
| Drying | Vacuum drying | 70–90 | — | Several hrs | Ensures dry, stable product |
Q & A
Q. How can researchers resolve contradictions in reported photostability data for this azo dye under UV and visible light?
- Methodological Answer : Perform controlled photodegradation experiments using monochromatic light sources (e.g., 365 nm for UV, 450 nm for visible). Monitor degradation kinetics via LC-MS to identify intermediates (e.g., sulfonated naphthoquinones). Compare quantum yield calculations under inert (N₂) vs. oxygenated conditions to isolate oxidation pathways .
Q. What methodologies are recommended for evaluating the environmental persistence of this compound given limited ecotoxicological data?
- Methodological Answer : Follow OECD Test Guidelines:
- OECD 301 : Aerobic biodegradability using activated sludge.
- OECD 305 : Bioaccumulation in Daphnia magna or fish models.
- Use LC-MS/MS to quantify parent compound and metabolites in simulated aquatic systems (pH 7.4, 25°C) over 28 days .
Q. How can the compound’s interaction with biological macromolecules (e.g., proteins) be systematically studied for biomedical applications?
- Methodological Answer :
- Fluorescence Quenching : Titrate the dye with bovine serum albumin (BSA) and measure Stern-Volmer constants to assess binding affinity.
- Molecular Docking : Simulate interactions with albumin using AutoDock Vina, focusing on sulfonate and azo groups as binding sites.
- Validate cytotoxicity via MTT assays in human keratinocyte (HaCaT) cell lines at 1–100 µM concentrations .
Q. What experimental approaches can determine the thermal decomposition mechanisms of this compound in solvent systems?
- Methodological Answer : Use thermogravimetric analysis (TGA) coupled with FTIR gas-phase detection to identify volatile decomposition products (e.g., SO₂, NH₃). Compare activation energies (Ea) derived from Kissinger plots in polar (water) vs. nonpolar (toluene) solvents to assess solvent effects on stability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported cytotoxicity data across cell lines?
- Methodological Answer : Standardize assay conditions (e.g., exposure time, serum concentration) and validate dye purity via HPLC (>98%). Perform comparative studies using identical cell lines (e.g., HepG2 vs. HaCaT) under normoxic vs. hypoxic conditions to isolate metabolic interference .
Q. What strategies mitigate conflicting results in solubility studies across pH ranges?
- Methodological Answer : Use potentiometric titration to measure pH-dependent solubility precisely. Cross-validate with computational models (e.g., COSMO-RS) to predict solvation free energy. Account for ionic strength effects by adjusting NaCl concentrations (0.1–1.0 M) .
Tables for Key Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
